3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid
Overview
Description
3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid typically involves the nitration of a precursor compound, such as 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid. The nitration process can be carried out using mixed acid (a combination of nitric acid and sulfuric acid) under controlled conditions. The optimized reaction temperature is around 308 K, with a molar ratio (M-ratio) of 1.6 and a nitration-to-sulfonation (N/S) ratio of 0.57 .
Industrial Production Methods
In an industrial setting, the continuous flow nitration method is often employed to achieve high conversion rates and selectivity. This method involves the use of droplet-based microreactors, which allow for precise control over reaction parameters and improved safety due to the exothermic nature of the nitration process .
Chemical Reactions Analysis
Types of Reactions
3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid can undergo various chemical reactions, including:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Nitration: Mixed acid (nitric acid and sulfuric acid) at 308 K.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like chlorine or bromine under appropriate conditions.
Major Products
Reduction: 3-[4-amino-2-(trifluoromethyl)phenoxy]benzoic acid.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antiandrogens used in the treatment of prostate cancer.
Materials Science: The compound’s unique chemical properties make it suitable for the development of advanced materials with specific functionalities.
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives can act as androgen receptor antagonists, inhibiting the activation of the androgen receptor and thereby reducing the growth of androgen-dependent prostate cancer cells . The nitro group plays a crucial role in retaining antagonistic activity towards the androgen receptor.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
Uniqueness
3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer distinct chemical properties and reactivity. These functional groups enhance its potential as a precursor for synthesizing compounds with specific biological activities and material properties .
Properties
IUPAC Name |
3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO5/c15-14(16,17)11-7-9(18(21)22)4-5-12(11)23-10-3-1-2-8(6-10)13(19)20/h1-7H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPGTEAZLDBVSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290475 | |
Record name | 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7401-61-8 | |
Record name | NSC68882 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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